molecular formula C20H14BrClN4OS B10892080 2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B10892080
M. Wt: 473.8 g/mol
InChI Key: PXCDYJMVJYJTRF-UHFFFAOYSA-N
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Description

2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a thiopyran ring, bromine, chlorine, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile typically involves multiple steps, including the formation of the thiopyran ring and the introduction of the bromine and chlorine substituents. Common reagents used in the synthesis include bromine, chlorobenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-diamino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14BrClN4OS

Molecular Weight

473.8 g/mol

IUPAC Name

2,6-diamino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C20H14BrClN4OS/c21-12-3-6-17(27-10-11-1-4-13(22)5-2-11)14(7-12)18-15(8-23)19(25)28-20(26)16(18)9-24/h1-7,18H,10,25-26H2

InChI Key

PXCDYJMVJYJTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C3C(=C(SC(=C3C#N)N)N)C#N)Cl

Origin of Product

United States

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